2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate
CAS No.: 78269-85-9
Cat. No.: VC2439179
Molecular Formula: C10H17NO5Si
Molecular Weight: 259.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78269-85-9 |
---|---|
Molecular Formula | C10H17NO5Si |
Molecular Weight | 259.33 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-trimethylsilylethyl carbonate |
Standard InChI | InChI=1S/C10H17NO5Si/c1-17(2,3)7-6-15-10(14)16-11-8(12)4-5-9(11)13/h4-7H2,1-3H3 |
Standard InChI Key | FLDNDAMSCINJDX-UHFFFAOYSA-N |
SMILES | C[Si](C)(C)CCOC(=O)ON1C(=O)CCC1=O |
Canonical SMILES | C[Si](C)(C)CCOC(=O)ON1C(=O)CCC1=O |
Introduction
Chemical Structure and Properties
Structural Features
2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate features a trimethylsilylethyl group connected to a carbonate linkage with a N-hydroxysuccinimide unit. This structure facilitates its role as an efficient reagent for introducing the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group onto amines and other nucleophiles .
Physical and Chemical Properties
The compound exhibits specific physicochemical characteristics that determine its handling, storage, and application in synthesis:
Property | Value |
---|---|
CAS Number | 78269-85-9 |
Molecular Formula | C₁₀H₁₇NO₅Si |
Molecular Weight | 259.33 g/mol |
Physical State | White to almost white powder or crystals |
Melting Point | 83-88°C |
Boiling Point | 308.6 ± 44.0°C (Predicted) |
Density | 1.17 ± 0.1 g/cm³ (Predicted) |
Solubility | Soluble in methanol |
Flash Point | 140.4°C |
Refractive Index | 1.479 |
Storage Condition | 2-8°C |
This compound displays notable stability under most neutral and basic conditions but reacts slowly with moisture . Its chemical behavior is primarily determined by the N-hydroxysuccinimide leaving group and the silicon-containing moiety, which enables selective deprotection strategies .
Synthesis Methods
General Synthetic Approaches
Several routes have been developed for synthesizing 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate. The most common approach involves the reaction of 2-(trimethylsilyl)ethanol with activated carbonylating agents .
Specific Synthetic Routes
A detailed synthetic procedure involves the reaction of trimethylsilylethanol with carbonylating agents such as N,N'-disuccinimidyl carbonate in the presence of appropriate bases:
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Reaction of 2-(trimethylsilyl)ethanol with N,N'-disuccinimidyl carbonate in tetrahydrofuran (THF)
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Reaction of 2-(trimethylsilyl)ethanol with carbonylating agents like phosgene derivatives followed by reaction with N-hydroxysuccinimide
Representative Reaction Conditions
The following table summarizes key reaction conditions reported for the synthesis of this compound and its application in protection reactions:
Applications in Organic Chemistry
As a Protecting Group Reagent
2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate serves as the primary reagent for introducing the Teoc protecting group onto amines . The Teoc group has gained prominence in organic synthesis due to its:
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Stability under acidic conditions where other protecting groups (such as Boc) are cleaved
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Orthogonality to other common protecting groups
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Selective deprotection using fluoride sources without affecting other functional groups
Applications in Peptide Chemistry
In peptide synthesis, this compound enables selective protection of amino groups:
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Protection of N-terminal and side-chain amino groups in orthogonal protection strategies
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Compatible with both solid-phase and solution-phase peptide synthesis
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Provides orthogonality to other commonly used protecting groups like Fmoc, Boc, and Cbz
Applications in Complex Molecule Synthesis
The compound has been utilized in the synthesis of various complex molecules:
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Preparation of bioactive compounds and natural products
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Radioiodination of monoclonal antibodies using derivatives of this reagent
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Protection of amines in multi-step synthesis of pharmaceutically relevant compounds
Reaction Mechanisms
Protection Mechanism
The protection mechanism involves nucleophilic attack of an amine (or other nucleophile) on the carbonyl carbon of the carbonate group, displacing the N-hydroxysuccinimide leaving group. This results in the formation of a carbamate (or carbonate) linkage incorporating the 2-(trimethylsilyl)ethyl moiety .
Deprotection Mechanism
The deprotection mechanism is particularly noteworthy and involves:
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Attack of fluoride ion on silicon, forming a pentacoordinate silicon intermediate
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β-elimination resulting in the formation of ethylene
This fluoride-mediated deprotection is highly selective and occurs under mild conditions, making it compatible with various functional groups .
Kinetics and Stability Studies
Stability Profile
Research on the stability of 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate has revealed:
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Good stability under anhydrous conditions at low temperatures (2-8°C)
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Slow reactivity with moisture (classified as hydrolytic sensitivity level 7)
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Stability in typical organic solvents used in synthesis
Deprotection Kinetics
Studies on the kinetics of Teoc group removal have provided valuable insights:
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Deprotection rates vary significantly with the fluoride source used (TBAF, TEAF, HF)
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Room temperature deprotection can take minutes to hours depending on conditions
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Some Teoc-protected compounds show slight instability at room temperature even before fluoride addition
Quantitative kinetic data indicates that while the Teoc group is more stable than some other silyl-containing protecting groups, its removal can be achieved relatively quickly under optimal conditions .
Hazard Type | Classification |
---|---|
GHS Pictogram | Warning |
Hazard Statements | H315, H319, H335 (Irritating to eyes, respiratory system, and skin) |
Precautionary Statements | P261, P305+P351+P338 |
WGK Germany | 3 (Severe hazard to waters) |
Appropriate protective equipment, including gloves and eye protection, should be worn when handling this material .
Comparison with Related Compounds
Comparison with Other Silyl-Containing Protecting Groups
2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate can be compared with similar protecting group reagents:
Protecting Group | Advantages | Limitations |
---|---|---|
Teoc (from Teoc-OSu) | Orthogonal to acid-labile groups, selective fluoride deprotection | Slower deprotection than some alternatives |
PSOC ((2-phenyl-2-trimethylsilyl)ethoxycarbonyl) | Faster fluoride-mediated removal | More complex synthesis |
TPSEOC (2-(triphenylsilyl)ethoxycarbonyl) | Rapid deprotection under mild conditions | Higher molecular weight, potentially lower solubility |
Boc | Simple reagents, acid deprotection | Not orthogonal to acid-sensitive groups |
Fmoc | Base deprotection, good for solid-phase synthesis | Not compatible with strong nucleophiles |
The choice between these reagents depends on the specific requirements of the synthetic strategy, particularly regarding orthogonality with other protecting groups .
Variants and Derivatives
Several derivatives have been developed to enhance specific properties:
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